molecular formula C30H30O13 B11159953 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11159953
M. Wt: 598.5 g/mol
InChI Key: NLTZHTNYGKGSQR-LXRLAABLSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound that features multiple functional groups, including acetoxy groups and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE typically involves multi-step organic reactions. The starting materials may include 4-(4-methoxyphenyl)-2H-chromen-2-one and a suitably protected sugar derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chromenyl moiety suggests possible applications in drug design, particularly for diseases where oxidative stress plays a role.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetoxy derivatives and chromenyl-containing molecules. Examples might include:

  • 3,4,5-tris(acetoxy)-6-(4-methoxyphenyl)oxane
  • 4-(4-methoxyphenyl)-2H-chromen-2-one derivatives

Uniqueness

The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H30O13

Molecular Weight

598.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C30H30O13/c1-15(31)37-14-25-27(38-16(2)32)28(39-17(3)33)29(40-18(4)34)30(43-25)41-21-10-11-22-23(13-26(35)42-24(22)12-21)19-6-8-20(36-5)9-7-19/h6-13,25,27-30H,14H2,1-5H3/t25-,27-,28+,29-,30-/m1/s1

InChI Key

NLTZHTNYGKGSQR-LXRLAABLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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